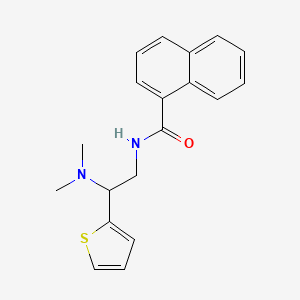

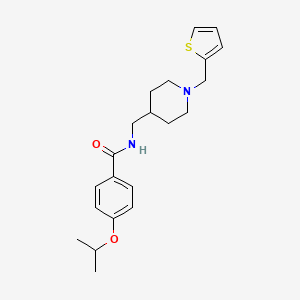

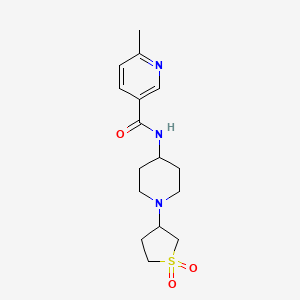

![molecular formula C19H23N3O3S B2497410 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-32-1](/img/structure/B2497410.png)

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a molecule of interest in scientific research. It has a molecular formula of C19H23N3O3S and a molecular weight of 373.47 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is defined by its molecular formula, C19H23N3O3S . Unfortunately, specific details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide include its molecular formula (C19H23N3O3S) and molecular weight (373.47) . Additional properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been investigated as a selective COX-2 inhibitor. COX enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 can help manage inflammatory conditions without the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Anti-Inflammatory Activity

In addition to COX-2 inhibition, 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide exhibits promising anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation, making it a potential candidate for therapeutic interventions in inflammatory diseases .

Ulcerogenic Liability Assessment

Researchers have also studied the ulcerogenic liability of this compound. Specifically, they assessed its potential to cause ulcers. Compound 11b, derived from this molecule, demonstrated low ulcerogenic risk (Ulcer Index, UI = 0.83), indicating safety in this regard .

In Silico ADME Prediction

The physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide were investigated in silico. Understanding these properties is crucial for drug development and optimization .

Other Potential Applications

While the above fields represent the primary focus, this compound’s unique structure may also inspire further research in related areas, such as medicinal chemistry, drug design, and pharmacology. Its potential as a scaffold for novel drug development warrants exploration .

Eigenschaften

IUPAC Name |

3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-6-5-7-16(14-15)19(23)20-17-8-3-4-9-18(17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVGNNISZZTFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

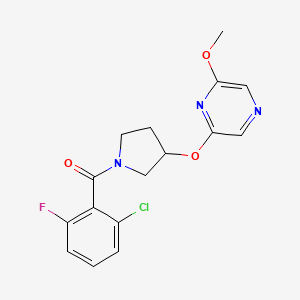

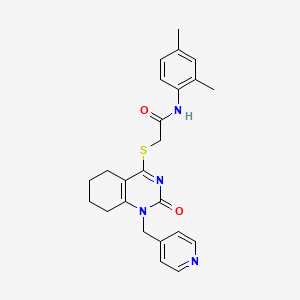

![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)

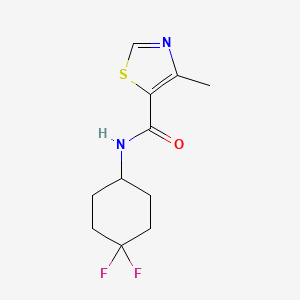

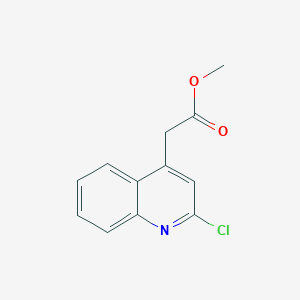

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

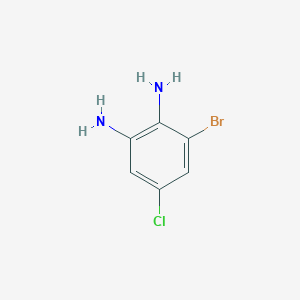

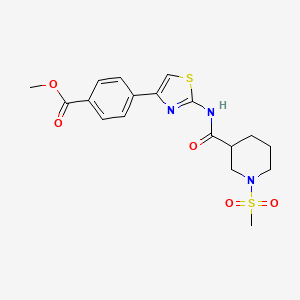

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)

![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)